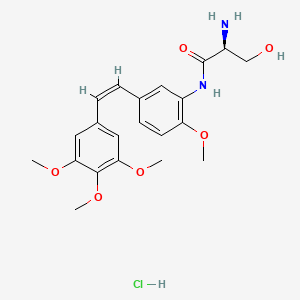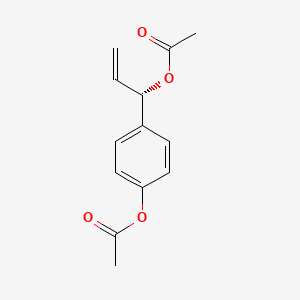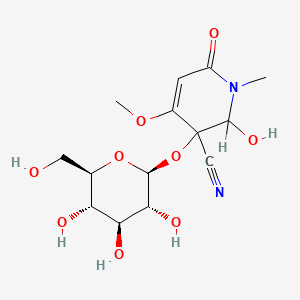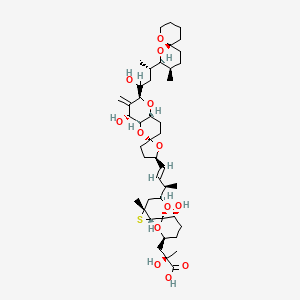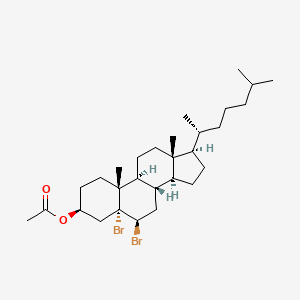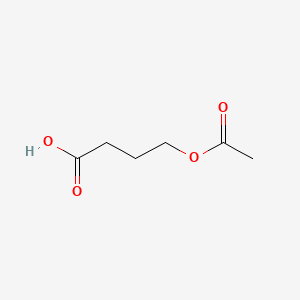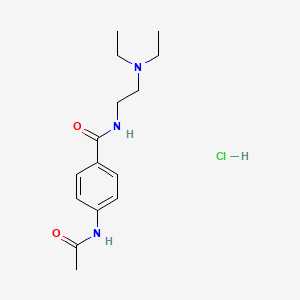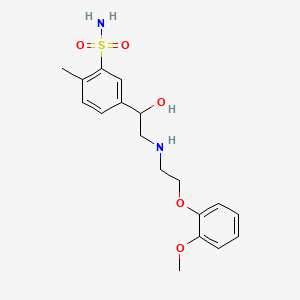
Amosulalol
Vue d'ensemble
Description
L’amosulalol est un médicament antihypertenseur connu pour son action double sur les récepteurs alpha-adrénergiques et bêta-adrénergiques. Il a une affinité plus élevée pour les récepteurs alpha-1 adrénergiques que pour les récepteurs bêta-adrénergiques . Ce composé est principalement utilisé pour gérer l’hypertension et certaines arythmies cardiaques .
Applications De Recherche Scientifique
Amosulalol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor interactions and drug synthesis.
Biology: Research on this compound helps in understanding the physiological effects of adrenergic receptor blockers.
Medicine: this compound is studied for its therapeutic potential in managing hypertension and cardiac arrhythmias.
Mécanisme D'action
L’amosulalol exerce ses effets en bloquant les récepteurs alpha-1 et bêta-adrénergiques. En inhibant ces récepteurs, le médicament réduit les effets de la stimulation du système nerveux sympathique, qui est responsable de l’augmentation de la fréquence cardiaque et de la pression artérielle. Plus précisément :
Récepteurs bêta-1 : Le blocage entraîne une diminution du débit cardiaque en réduisant la fréquence cardiaque et la force de contraction du muscle cardiaque.
Récepteurs alpha-1 : L’inhibition provoque une vasodilatation, ce qui réduit la résistance vasculaire périphérique et, par conséquent, la pression artérielle.
Composés similaires :
- Labétalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Comparaison : L’this compound est unique en ce qu’il a une affinité plus élevée pour les récepteurs alpha-1 adrénergiques que pour les récepteurs bêta-adrénergiques, ce qui le distingue des autres bloqueurs adrénergiques à double action. Cette propriété unique offre un spectre plus large d’avantages cardiovasculaires, ce qui le rend particulièrement efficace dans la gestion de l’hypertension et des arythmies cardiaques .
Safety and Hazards
Users should avoid breathing mist, gas or vapours of Amosulalol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’amosulalol implique plusieurs étapes :
Réaction du gaïacol avec l’oxyde d’éthylène : Le gaïacol réagit avec l’oxyde d’éthylène pour produire du 2-(2-méthoxyphénoxy)éthanol.
Halogénation : Le 2-(2-méthoxyphénoxy)éthanol est ensuite halogéné à l’aide de chlorure de thionyle pour former du 1-(2-chloroéthoxy)-2-méthoxybenzène.
Amination : Ce composé intermédiaire est traité avec de la benzylamine pour donner de la N-benzyl-2-(2-méthoxyphénoxy)éthylamine.
Addition de 5-bromoacétyl-2-méthylbenzènesulfonamide : L’addition de ce composé conduit à la formation d’un produit intermédiaire.
Réduction : Le groupe carbonyle est réduit à l’aide de borohydrure de sodium.
Hydrogénation catalytique : Enfin, l’hydrogénation catalytique clive le groupe benzyle, achevant la synthèse de l’this compound.
Méthodes de production industrielle : Les méthodes de production industrielle de l’this compound suivent généralement les voies de synthèse mentionnées ci-dessus, avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l’utilisation de systèmes automatisés pour un contrôle précis des conditions de réaction et l’utilisation de réactifs de haute pureté pour garantir la cohérence du produit.
Types de réactions :
Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle.
Réduction : Le composé peut être réduit au niveau du groupe carbonyle pendant sa synthèse.
Substitution : Les étapes d’halogénation et d’amination de la synthèse impliquent des réactions de substitution.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le borohydrure de sodium est couramment utilisé pour les réactions de réduction.
Substitution : Le chlorure de thionyle est utilisé pour l’halogénation, et la benzylamine est utilisée pour l’amination.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 2-(2-méthoxyphénoxy)éthanol, le 1-(2-chloroéthoxy)-2-méthoxybenzène et la N-benzyl-2-(2-méthoxyphénoxy)éthylamine, conduisant au produit final, l’this compound .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des interactions avec les récepteurs adrénergiques et la synthèse de médicaments.
Biologie : La recherche sur l’this compound aide à comprendre les effets physiologiques des bloqueurs des récepteurs adrénergiques.
Médecine : L’this compound est étudié pour son potentiel thérapeutique dans la gestion de l’hypertension et des arythmies cardiaques.
Comparaison Avec Des Composés Similaires
- Labetalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Comparison: Amosulalol is unique in its higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors, which distinguishes it from other dual-acting adrenergic blockers. This unique property provides a broader spectrum of cardiovascular benefits, making it particularly effective in managing hypertension and cardiac arrhythmias .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXHFZHOIWIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868893 | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-68-9 | |
| Record name | Amosulalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amosulalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amosulalol interact with its target receptors?
A1: this compound exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.
Q2: What are the downstream effects of this compound's receptor interactions?
A2: By blocking α1-adrenoceptors, this compound inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.
Q3: Does this compound exhibit any membrane stabilizing activity?
A3: Studies on the rat left atria suggest that racemic this compound, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of this compound.
Q4: How does the α/β blocking profile of this compound compare to other similar drugs?
A4: Compared to Labetalol, this compound shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, this compound is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of this compound and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.
Q7: How does the stereochemistry of this compound affect its activity?
A7: The (+)-enantiomer of this compound demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.
Q8: What is the impact of the desoxy modification on this compound's activity?
A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of this compound (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.
Q9: What is the bioavailability of this compound?
A9: Studies in rats, dogs, and monkeys indicate that this compound exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.
Q10: How is this compound metabolized?
A10: this compound undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.
Q11: Are there significant species differences in this compound's metabolism?
A11: Yes, studies comparing this compound metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate this compound's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.
Q13: Has this compound demonstrated efficacy in animal models of hypertension?
A13: Yes, this compound has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.
Q14: Are there any studies investigating this compound's effects on ischemic myocardium?
A14: Research in canine models indicates that this compound might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)

